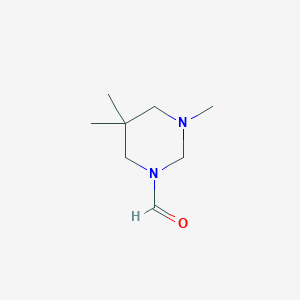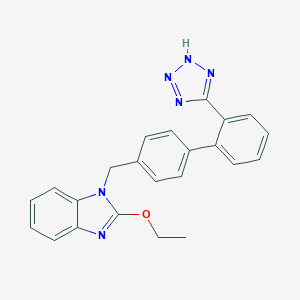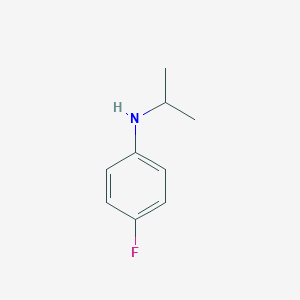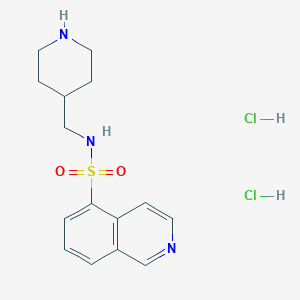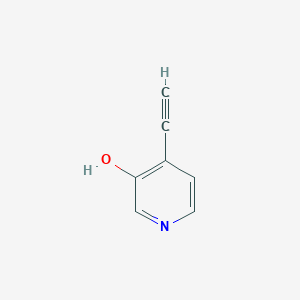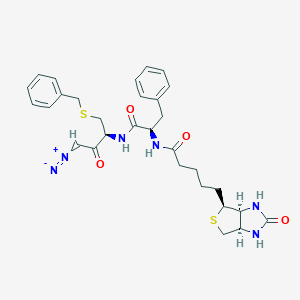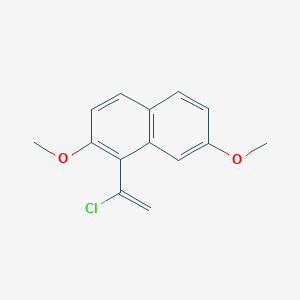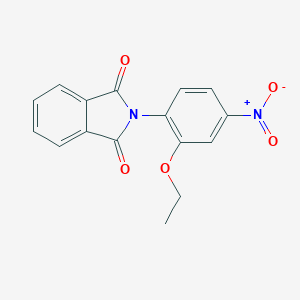
2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione
Vue d'ensemble
Description
“2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C16H12N2O5. It is used for research purposes .
Synthesis Analysis
Isoindoline-1,3-dione derivatives, which include “2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione”, can be synthesized through the reaction of phthalic anhydride and various derivatives of aniline in toluene solvent . This process involves simple heating and relatively quick solventless reactions .
Molecular Structure Analysis
The molecular structure of “2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione” has been characterized by experimental FT-IR and UV-visible spectroscopic methods . Density functional theory calculations of the molecular structure and vibrational spectra have been performed using the B3LYP/6-311++G(d,p) level of theory .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione” include a molecular weight of 312.28 g/mol . It should be stored in a dry room at room temperature .
Applications De Recherche Scientifique
Radiosensitizer for Endothelial Cells
Research suggests that SU5416 can increase the therapeutic efficacy of radiation therapy by inhibiting tumor cell survival, cell cycle regulation, DNA repair activity, tumor cell invasiveness, and angiogenesis in endothelial cells .
Inhibition of Vascular Endothelial Growth Factor (VEGF)
SU5416 is a selective inhibitor of the tyrosine kinase activity of the VEGF receptor Flk-1/KDR, which plays a crucial role in angiogenesis. It is currently in Phase III clinical trials for the treatment of advanced malignancies .
Mécanisme D'action
Target of Action
Isoindoline-1,3-dione derivatives have been studied for their potential antiseizure and antipsychotic properties, suggesting that they may interact with neuronal receptors or enzymes involved in these conditions.
Mode of Action
Isoindoline-1,3-dione derivatives have been shown to exhibit anticonvulsant activity This suggests that these compounds may modulate neuronal activity, potentially by interacting with ion channels or neurotransmitter receptors
Biochemical Pathways
Given the potential antiseizure and antipsychotic properties of isoindoline-1,3-dione derivatives , it is plausible that these compounds may influence pathways related to neuronal signaling and neurotransmitter metabolism.
Result of Action
Isoindoline-1,3-dione derivatives have been shown to exhibit anticonvulsant activity , suggesting that these compounds may suppress abnormal neuronal firing associated with seizures.
Propriétés
IUPAC Name |
2-(2-ethoxy-4-nitrophenyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c1-2-23-14-9-10(18(21)22)7-8-13(14)17-15(19)11-5-3-4-6-12(11)16(17)20/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMIRCIBPRTIDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30603907 | |
| Record name | 2-(2-Ethoxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione | |
CAS RN |
106981-60-6 | |
| Record name | 2-(2-Ethoxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106981-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Ethoxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

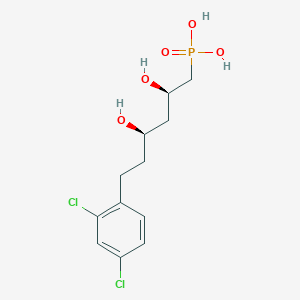
![(R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone](/img/structure/B138858.png)
